Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. The imidazo[1,5-a]pyridine scaffold is recognized for its potential in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and solvents such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) over palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Ethyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-methylimidazo[1,5-a]pyridine-7-carboxylate
- Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate
- Ethyl 1-methylimidazo[1,5-a]pyridine-3-carboxylate
These compounds share the imidazo[1,5-a]pyridine scaffold but differ in their functional groups and substitution patterns, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and applications.
Biological Activity
Ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate (EMIPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
EMIPC can be synthesized through various methods, often involving the reaction of imidazo-pyridine derivatives with carboxylic acid derivatives. The general synthetic route includes:
- Starting Materials : Imidazo-pyridine derivatives and ethyl carboxylates.
- Reaction Conditions : Typically performed under reflux conditions in organic solvents such as ethanol or dichloromethane.
- Purification : The product is usually purified via chromatography.
The compound's structure can be represented as follows:
Antimicrobial and Anticancer Properties
Research has shown that EMIPC exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. A study evaluated its effectiveness against Mycobacterium tuberculosis, revealing moderate to good activity with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL for some derivatives .
In terms of anticancer activity, EMIPC has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that certain derivatives of EMIPC possess cytotoxic effects on different cancer cell lines, highlighting their potential as chemotherapeutic agents .
The biological activity of EMIPC is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : EMIPC has been identified as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase, which plays a crucial role in cellular responses to hypoxia. This inhibition may provide therapeutic benefits in ischemic diseases by enhancing cellular adaptation to low oxygen conditions.
- GSK-3β Inhibition : Recent studies have shown that EMIPC and its derivatives can inhibit glycogen synthase kinase-3 beta (GSK-3β), an enzyme involved in various signaling pathways related to cancer progression and neurodegenerative diseases .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 5-methylimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-7-9-6-4-5-8(2)13(9)10/h4-7H,3H2,1-2H3 |
InChI Key |
CGJMGXOLRDUQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C(=CC=C2)C |
Origin of Product |
United States |
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